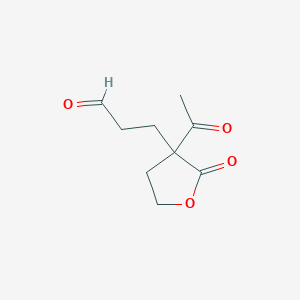
3-(3-Acetyl-2-oxooxolan-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Acetyl-2-oxooxolan-3-yl)propanal is a chemical compound with the molecular formula C9H12O4 It is characterized by the presence of an oxolan ring, an acetyl group, and a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal typically involves the reaction of a suitable precursor with an acetylating agent under controlled conditions. One common method involves the use of oxolan-3-one as a starting material, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetyl-2-oxooxolan-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Acetyl-2-oxooxolan-3-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Acetyl-2-oxooxolan-3-yl)butanal
- 3-(3-Acetyl-2-oxooxolan-3-yl)pentanal
- 3-(3-Acetyl-2-oxooxolan-3-yl)hexanal
Uniqueness
3-(3-Acetyl-2-oxooxolan-3-yl)propanal is unique due to its specific combination of functional groups and the presence of the oxolan ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
114351-84-7 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(3-acetyl-2-oxooxolan-3-yl)propanal |
InChI |
InChI=1S/C9H12O4/c1-7(11)9(3-2-5-10)4-6-13-8(9)12/h5H,2-4,6H2,1H3 |
InChI Key |
PTHHGJNTIDYWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCOC1=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















